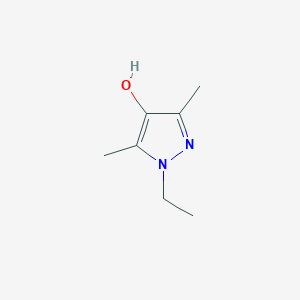

1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

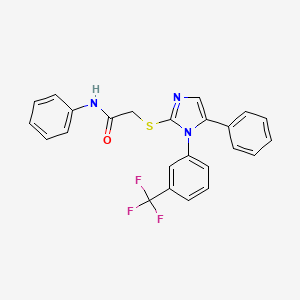

“1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol” is a chemical compound with the CAS Number: 1383747-15-6 . It has a molecular weight of 140.19 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H12N2O/c1-4-9-6(3)7(10)5(2)8-9/h10H,4H2,1-3H3 .

Synthesis Analysis

The synthesis of pyrazole compounds like “this compound” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted with ethyl and methyl groups at the 1 and 3,5 positions respectively .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .Aplicaciones Científicas De Investigación

Corrosion Inhibition

One application of pyrazole derivatives is in the field of corrosion inhibition. The bipyrazolic compounds, including derivatives of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol, have been studied for their effectiveness in protecting steel against corrosion in hydrochloric acid solutions. These compounds act as cathodic-type inhibitors, adsorbing on the steel surface according to the Langmuir adsorption model. Their efficiency can reach up to 84% at certain concentrations, highlighting their potential as cost-effective and efficient corrosion inhibitors (Tebji, Hammouti, Oudda, Ramdani, & Benkadour, 2005).

Crystal Structure Analysis

Another research area focuses on the crystal structure analysis of pyrazole derivatives. Studies have been conducted to understand the structural configurations of these compounds, which can provide insights into their reactivity and interactions in various chemical environments. For example, the molecular structure of certain pyrazole derivatives has been analyzed, revealing their planarity and potential for forming dimers through hydrogen bonding. This information is crucial for designing materials with specific properties (Rodier, Belaissaoui, Morpain, & Laude, 1994).

Antitumor Activity

Pyrazole derivatives also exhibit potential in medicinal chemistry, particularly in antitumor activity. Compounds synthesized from this compound have been evaluated for their cytotoxic properties against tumor cell lines, showing promising results in inhibiting cell growth. This suggests their applicability in developing new chemotherapeutic agents (Kodadi, Benamar, Ibrahim, Zyad, Malek, Touzani, Ramdani, & Melhaoui, 2007).

Material Synthesis and Characterization

Furthermore, pyrazole derivatives are utilized in material synthesis, where their unique properties facilitate the development of novel materials. For instance, the synthesis and characterization of pyrazole-based compounds have led to the discovery of materials with potential applications in optoelectronics and catalysis. These studies involve detailed analyses of their molecular structures, electronic properties, and reactivity patterns, contributing to the advancement of materials science (Singh, Rawat, & Sahu, 2014).

Safety and Hazards

The safety information for “1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propiedades

IUPAC Name |

1-ethyl-3,5-dimethylpyrazol-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-4-9-6(3)7(10)5(2)8-9/h10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCOMEHNHCWSEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate](/img/structure/B2941615.png)

![N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine](/img/structure/B2941616.png)

![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea](/img/structure/B2941618.png)

![N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2941620.png)

![4-Chloro-5-[4-(4-methylphenyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2941623.png)

![Methyl 4-{4-[(1,3-benzodioxol-5-ylamino)carbonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2941624.png)

![(2-Chloro-6-fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2941625.png)

![4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid](/img/structure/B2941633.png)

![1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941636.png)

![[1-(Cyanomethyl)cyclopropyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2941638.png)